molecular formula C9H6ClNO B2562791 7-Chloroquinolin-3-ol CAS No. 1261454-55-0

7-Chloroquinolin-3-ol

Cat. No.: B2562791
CAS No.: 1261454-55-0
M. Wt: 179.6
InChI Key: KFCUFKFKVHHCGF-UHFFFAOYSA-N
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Description

7-Chloroquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position in the quinoline ring structure imparts unique properties to this compound, making it a compound of interest in various scientific research fields.

Scientific Research Applications

7-Chloroquinolin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Safety and Hazards

While specific safety and hazard information for 7-Chloroquinolin-3-ol is not available in the retrieved sources, general precautions for handling similar chemical compounds include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for research on 7-Chloroquinolin-3-ol and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, the antimalarial activity of some newly synthesized 7-chloroquinoline derivatives has been evaluated, and several compounds have shown promising results . Further studies could also explore the synthesis of new derivatives and their potential applications in other areas of medicine .

Mechanism of Action

Target of Action

7-Chloroquinolin-3-ol is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities Quinoline derivatives are known to have a wide range of targets due to their versatile applications in medicinal chemistry .

Mode of Action

It is known that quinoline derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some quinoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological and pharmaceutical activities . For example, some quinoline derivatives have shown moderate to high antimalarial activity .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Some quinoline derivatives have shown antimicrobial, antimalarial, and anticancer activities . For instance, some 7-chloroquinoline derivatives have shown moderate to high antimalarial activity .

Action Environment

It is known that environmental factors can significantly impact the action of pharmaceutical compounds . For instance, the synthesis of quinoline derivatives can be influenced by various factors, including the reaction protocols used and the environmental impact of the syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the reaction of quinolin-3-ol with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{Quinolin-3-ol} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form 7-chloroquinoline.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 7-Chloroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Quinolin-3-ol: Lacks the chlorine atom at the 7th position, resulting in different chemical and biological properties.

    7-Chloroquinoline: Lacks the hydroxyl group at the 3rd position, affecting its reactivity and applications.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.

Uniqueness: 7-Chloroquinolin-3-ol is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-chloroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCUFKFKVHHCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261454-55-0
Record name 7-chloroquinolin-3-ol
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